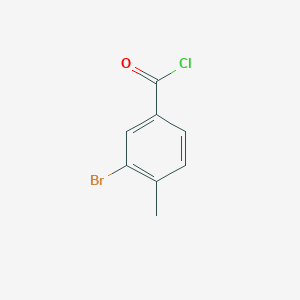

3-Bromo-4-methylbenzoyl chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBIFQKBCLOXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301906 | |

| Record name | 3-Bromo-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-33-4 | |

| Record name | 3-Bromo-4-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21900-33-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Aryl Acyl Chlorides As Chemical Synthons

Aryl acyl chlorides, organic compounds containing a -COCl functional group attached to an aromatic ring, are highly valued synthons in modern organic synthesis. googleapis.comgoogle.com Their importance stems from the high electrophilicity of the carbonyl carbon, a direct result of the electron-withdrawing nature of both the carbonyl oxygen and the adjacent chlorine atom. googleapis.com This inherent reactivity makes them excellent acylating agents, enabling the facile introduction of an acyl group into various molecules. googleapis.com

The primary utility of aryl acyl chlorides lies in nucleophilic acyl substitution reactions. googleapis.comepa.gov They react readily with a wide range of nucleophiles, including alcohols to form esters, and amines to form amides. nih.govnih.gov These reactions are fundamental in the synthesis of numerous compounds across various sectors, including pharmaceuticals, agrochemicals, and polymers. googleapis.comnih.gov The transformation of a less reactive carboxylic acid into a highly reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, is a common and crucial activation step in multi-step syntheses. epa.govnih.gov This reactivity advantage makes acyl chlorides more efficient starting materials for producing esters and amides compared to their corresponding carboxylic acids. nih.gov

Furthermore, aryl acyl chlorides are key reagents in Friedel-Crafts acylation reactions, a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. nih.govoakwoodchemical.com This versatility solidifies the position of aryl acyl chlorides as indispensable tools for chemists, allowing for the construction of complex molecular frameworks from simpler precursors. epa.gov

Academic Research Landscape and Specific Relevance of 3 Bromo 4 Methylbenzoyl Chloride Studies

Established Laboratory-Scale Synthesis Routes

The most common and direct pathway to this compound on a laboratory scale begins with its carboxylic acid precursor, 3-Bromo-4-methylbenzoic acid. nih.gov

The conversion of 3-Bromo-4-methylbenzoic acid to this compound is a standard nucleophilic acyl substitution reaction. In this process, the hydroxyl (-OH) group of the carboxylic acid is replaced by a chloride (-Cl) atom. This transformation is typically achieved by treating the carboxylic acid with a suitable chlorinating agent. researchgate.netacs.org The reaction is generally efficient and is a cornerstone of organic synthesis for activating carboxylic acids for subsequent reactions. Acid chlorides are significantly more reactive than their corresponding carboxylic acids, making them valuable intermediates. nih.gov

The choice of chlorinating agent is crucial and depends on factors such as reaction conditions, scale, and the sensitivity of the starting material. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly employed reagents for this transformation. researchgate.netacs.org

Thionyl Chloride (SOCl₂): This reagent is widely used for converting carboxylic acids to acyl chlorides. The reaction proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then collapses to form the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). A key advantage of using thionyl chloride is that the byproducts are gases, which can be easily removed from the reaction mixture, simplifying purification. acs.orggoogle.com The reaction is often performed neat or in an inert solvent and may require heating. google.com

Oxalyl Dichloride ((COCl)₂): Oxalyl chloride is another effective, albeit more expensive, reagent for this conversion. It often allows for milder reaction conditions, proceeding at room temperature. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ. The byproducts of this reaction—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are also gaseous, facilitating an easy workup. Its higher reactivity makes it suitable for substrates that might be sensitive to the higher temperatures sometimes required with thionyl chloride.

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Dichloride ((COCl)₂) |

|---|---|---|

| Reactivity | Good; may require heat | Very high; often used at room temperature |

| Byproducts | SO₂ (gas), HCl (gas) | CO₂ (gas), CO (gas), HCl (gas) |

| Catalyst | Generally not required, but pyridine (B92270) can be used | Often requires a catalytic amount of DMF |

| Typical Conditions | Reflux in neat reagent or inert solvent researchgate.net | Room temperature in a solvent like dichloromethane (B109758) |

| Cost | Relatively inexpensive | More expensive |

| Advantages | Low cost, gaseous byproducts google.com | Mild reaction conditions, high reactivity, gaseous byproducts |

Advanced Synthetic Approaches and Process Optimization for Research Scale

Beyond the standard methods, advanced strategies focus on improving selectivity, sustainability, and scalability for the synthesis of substituted benzoyl chlorides like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. While the conversion of a carboxylic acid to an acyl chloride is a robust reaction, the harshness of some chlorinating agents could potentially affect other sensitive functional groups on a more complex molecule. Advanced methods can achieve high chemoselectivity. For instance, in molecules containing both a sulfonyl chloride and a carboxylic acid, the carboxylic acid can be selectively converted to the more reactive aroyl chloride, leaving the sulfonyl chloride group intact for subsequent reactions. nih.govbeilstein-journals.org This difference in reactivity is crucial for the one-pot synthesis of complex analogues. nih.gov

Regioselectivity: This relates to the control of substituent placement on the aromatic ring. In the context of this compound, regioselectivity is primarily a consideration during the synthesis of its precursor, 3-Bromo-4-methylbenzoic acid. The synthesis of this precursor relies on the principles of electrophilic aromatic substitution, where the directing effects of the methyl and carboxyl groups (or their precursors) guide the incoming bromine atom to the desired position on the benzene ring.

Modern synthetic chemistry emphasizes the development of more environmentally benign processes. Traditional methods for acyl chloride synthesis often use hazardous and corrosive reagents like thionyl chloride. Green chemistry initiatives seek to mitigate these issues.

Key areas of development include:

Alternative Reagents: Research into less hazardous chlorinating agents is ongoing.

Catalytic Processes: Developing catalytic methods that can use a safer chlorine source, such as hydrochloric acid, would represent a significant green advancement. acs.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Transitioning a synthesis from a small laboratory batch to a larger research or pilot-plant scale introduces several challenges that must be addressed for a safe and efficient process.

| Consideration | Description |

|---|---|

| Thermal Management | The reaction of carboxylic acids with chlorinating agents is often highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent a runaway reaction. This requires controlled addition rates and robust cooling systems. |

| Off-Gas Handling | The evolution of significant quantities of toxic and corrosive gases (HCl, SO₂, CO) necessitates the use of appropriate scrubbing systems to neutralize the off-gas before venting. google.com |

| Reagent Handling | Handling larger quantities of corrosive and moisture-sensitive reagents like thionyl chloride and oxalyl chloride requires specialized equipment and stringent safety protocols. |

| Purification | While small-scale reactions can be purified by simple evaporation, larger scales typically require purification by fractional distillation under reduced pressure to obtain high-purity benzoyl chloride. google.com |

| Process Control | Continuous flow chemistry is an emerging solution for scalability. By performing the reaction in a continuous stream within a microreactor, issues of heat transfer and safety are minimized, as only small volumes are reacting at any given moment, offering superior control over the process. nih.gov |

Reactivity and Mechanistic Investigations of 3 Bromo 4 Methylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction type for acyl chlorides, including 3-Bromo-4-methylbenzoyl chloride. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form a new carbonyl compound. The general mechanism proceeds via an addition-elimination pathway. The reactivity of the acyl chloride is enhanced due to the electron-withdrawing nature of both the chlorine atom and the bromine atom on the aromatic ring, which increases the electrophilicity of the carbonyl carbon.

Formation of Amide Derivatives in Organic Synthesis

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of the corresponding N-substituted amides. This transformation is a cornerstone of organic synthesis due to the prevalence of the amide functional group in pharmaceuticals, agrochemicals, and materials. The reaction typically proceeds rapidly and in high yield under mild conditions, often requiring a base to neutralize the hydrochloric acid byproduct.

For instance, the coupling of this compound with a variety of amines has been employed in the synthesis of complex molecules. The general scheme for this reaction is as follows:

Scheme 1: General Synthesis of Amide Derivatives

In this reaction, R1 and R2 can be hydrogen or various organic substituents.

Detailed research has explored the scope of this reaction with different amine nucleophiles, demonstrating its versatility in creating diverse amide libraries for biological screening and materials science applications.

Reactivity with Diverse Nucleophiles (e.g., Alcohols, Amines, Thiols) in Research Contexts

Beyond amide formation, this compound readily reacts with a range of other nucleophiles, a property extensively utilized in research settings for the synthesis of various derivatives.

Alcohols: In the presence of a base, this compound reacts with alcohols to form esters. This reaction, known as esterification, is fundamental in organic chemistry. The choice of base is often pyridine (B92270), which also acts as a catalyst. The reaction of benzoyl chloride with 2-propanol serves as a representative example of this transformation.

Thiols: Similarly, thiols react with this compound to yield thioesters. These compounds are important intermediates in organic synthesis and have applications in biochemistry. The reaction mechanism is analogous to that with alcohols and amines, with the sulfur atom of the thiol acting as the nucleophile.

Water: Hydrolysis of this compound with water leads to the formation of 3-Bromo-4-methylbenzoic acid. This reaction is typically vigorous and illustrates the high reactivity of acyl chlorides.

The reactivity of acyl chlorides with various nucleophiles, including alcohols, thiols, and amines, allows for the creation of diverse small molecule libraries on a single substrate.

Table 1: Reactivity of this compound with Various Nucleophiles

| Nucleophile | Functional Group | Product Class |

| Primary Amine (R-NH2) | Amine | Secondary Amide |

| Secondary Amine (R2NH) | Amine | Tertiary Amide |

| Alcohol (R-OH) | Hydroxyl | Ester |

| Thiol (R-SH) | Thiol | Thioester |

| Water (H2O) | Hydroxyl | Carboxylic Acid |

Electrophilic Aromatic Substitution Reactions

While the primary reactivity of this compound is centered on the acyl chloride group, the aromatic ring can also participate in electrophilic aromatic substitution reactions, most notably Friedel-Crafts acylation.

Participation in Friedel-Crafts Acylation for Aryl Ketone Synthesis

This compound can act as an acylating agent in Friedel-Crafts reactions to synthesize aryl ketones. In this reaction, a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to activate the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion then attacks an electron-rich aromatic substrate, followed

Metal-Catalyzed Cross-Coupling Reactions Involving the Acyl Chloride Moiety and Bromine Substituent

Application in Suzuki-Miyaura Type Coupling Reactions (as an Electrophilic Partner)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. rsc.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com While aryl halides are common electrophilic partners, the use of acyl chlorides, such as this compound, offers a direct route to the synthesis of ketones.

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition of the electrophile to a palladium(0) complex, transmetalation of the organoboron reagent to the resulting palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. libretexts.org In the context of using an acyl chloride, the oxidative addition step involves the insertion of palladium into the carbon-chlorine bond of the acyl chloride.

An alternative approach involves the palladium-catalyzed coupling of organoboronic acids with acyl chlorides under anhydrous conditions. nih.gov This method has been successfully employed for the synthesis of various symmetric and non-symmetric aromatic ketones. nih.gov The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like cesium carbonate in a dry solvent. nih.gov

The reactivity of this compound in Suzuki-Miyaura coupling allows for the selective formation of a C-C bond at the acyl chloride functionality, while potentially leaving the aryl bromide available for subsequent transformations. This offers a strategic advantage in the synthesis of complex molecules.

Table 1: Examples of Suzuki-Miyaura Type Coupling Reactions with Acyl Chlorides

| Acyl Chloride | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| Aryl Chloride | Arylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | Aryl Ketone | Moderate to Good nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various Boronic Acids | Pd(PPh₃)₄ | K₃PO₄ | - | Monosubstituted and Bisubstituted Products | 31-46 nih.govnih.gov |

| Neopentyl Heteroarylboronic Esters | Heteroaryl Bromides/Chlorides | Pd-CataCXiumA-G3 | TMSOK | DME | Heteroaryl-Heteroaryl Ketones | Good nih.gov |

Other Palladium- and Copper-Catalyzed Transformations

Beyond the well-established Suzuki-Miyaura coupling, this compound can participate in other palladium- and copper-catalyzed transformations. These reactions exploit the reactivity of both the acyl chloride and the aryl bromide moieties, offering diverse pathways for molecular elaboration.

Palladium catalysts are known to facilitate a wide array of cross-coupling reactions. nih.govuwindsor.ca For instance, tandem palladium-catalyzed reactions, such as an allylic substitution followed by a Suzuki-Miyaura cross-coupling, have been developed. nih.gov While not specifically detailing the use of this compound, these methodologies highlight the potential for sequential, chemoselective functionalization of bifunctional substrates.

Copper catalysis provides a complementary set of transformations. An efficient method for the conversion of aryl and heteroaryl bromides into the corresponding chlorides has been described using a copper catalyst with tetramethylammonium (B1211777) chloride. rsc.org This suggests a potential transformation for the bromo-substituent on the aromatic ring of this compound under specific copper-catalyzed conditions.

Table 2: Examples of Other Palladium- and Copper-Catalyzed Reactions

| Substrate | Reagent | Catalyst | Reaction Type | Product |

| Aryl Bromides | Tetramethylammonium chloride | Copper Catalyst | Halogen Exchange | Aryl Chlorides rsc.org |

| 2-B(pin)-substituted allylic acetates | Various Reagents | Palladium-based phosphine (B1218219) catalysts | Allylic Substitution, Suzuki-Miyaura cross-coupling, Allene formation | Diverse products nih.gov |

Radical and Photochemical Activation Pathways of Acyl Chlorides

In addition to transition metal-catalyzed reactions, acyl chlorides can be activated through radical and photochemical pathways, opening up alternative avenues for their synthetic application. rsc.orgnih.gov

Acyl radicals can be generated from acyl chlorides and subsequently participate in various transformations, such as Giese-type additions to electron-poor olefins. rsc.orgresearchgate.net One strategy involves the use of a nucleophilic organic catalyst that activates the acyl chloride via a nucleophilic acyl substitution. The resulting intermediate can then be cleaved by low-energy photons (e.g., blue LEDs) to generate the desired acyl radical. rsc.org This method is particularly useful for acyl chlorides that are not easily activated by single-electron transfer (SET) mechanisms due to their high reduction potentials. rsc.org

Photochemical activation of acyl chlorides can also lead to other reaction pathways. For example, the photolysis of condensed acetyl chloride can result in an elimination reaction to produce HCl and ketene (B1206846) complexes. acs.org The efficiency of such photoreactions can be influenced by the molecular structure and the surrounding matrix. acs.org While direct studies on the photochemical behavior of this compound are not extensively documented, these general principles of acyl chloride photochemistry provide a framework for predicting its potential reactivity under photochemical conditions. The presence of the bromo- and methyl- substituents on the aromatic ring could influence the photophysical properties and subsequent reaction pathways.

The reaction between an acid halide and a Gilman reagent (a lithium dialkylcuprate) is thought to proceed via a radical pathway to form a ketone. wikipedia.org This provides another example of a non-photochemical radical process involving acyl chlorides.

Applications of 3 Bromo 4 Methylbenzoyl Chloride As a Research Intermediate

Synthesis of Complex Organic Molecules for Academic Study

The reactivity of 3-Bromo-4-methylbenzoyl chloride is extensively exploited in the academic pursuit of novel organic structures with potential biological or material science applications.

The synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, can be achieved through multi-step reaction sequences that may involve intermediates derived from related bromo-substituted benzoyl chlorides. organic-chemistry.orgresearchgate.net The general strategy often involves the reaction of a substituted anthranilamide with an appropriate acyl chloride. While direct use of this compound in quinazolinone synthesis is not explicitly detailed in the provided results, the synthesis of various quinazolinone derivatives highlights the importance of substituted benzoyl chlorides in constructing this heterocyclic core. nih.govnih.gov For instance, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be achieved through a tandem strategy involving a C-nucleophilic addition to a carbodiimide (B86325) followed by intramolecular cyclization. organic-chemistry.org

Similarly, this compound is a key reactant in the synthesis of thiourea (B124793) derivatives. Thioureas are versatile compounds with significant biological activities and serve as precursors for various heterocyclic systems. researchgate.net The synthesis typically involves the reaction of the acyl chloride with a thiocyanate (B1210189) salt to form an isothiocyanate, which then reacts with an amine to yield the desired N-benzoylthiourea derivative. doi.orgnih.govresearchgate.net For example, new benzoylthioureido phenyl derivatives have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase enzymes, demonstrating the utility of bromo-substituted benzoyl moieties in medicinal chemistry research. nih.gov

Table 1: Examples of Heterocyclic Synthesis Involving Benzoyl Chloride Derivatives

| Heterocycle | General Synthesis Approach | Key Reagents |

| Quinazolinones | Cyclocondensation reactions | Substituted 2-aminobenzamides, aldehydes, or other coupling partners |

| Thiourea Derivatives | Reaction of benzoyl isothiocyanate with amines | Benzoyl chloride, thiocyanate salt, various amines |

This table provides a generalized overview of synthetic strategies.

The presence of multiple reaction sites on this compound makes it an ideal building block for constructing complex, poly-functionalized aromatic systems. The acyl chloride group can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, such as alcohols, amines, and thiols, to introduce diverse functionalities. For instance, it can be reacted with morpholine (B109124) to form 4-(3-Bromo-4-methylbenzoyl)morpholine.

Furthermore, the bromo substituent provides a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity enables the programmed and sequential introduction of different substituents onto the aromatic ring, leading to the creation of highly elaborate molecules with tailored properties.

Utilization in the Creation of Chemical Probes and Analytical Reagents

The reactivity of this compound makes it a useful tool for the development of chemical probes and analytical reagents. The acyl chloride can be used to attach the 3-bromo-4-methylbenzoyl group to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. The resulting probe can then be used to label and detect specific biomolecules or to study biological processes. The bromo-substituent can also be exploited for the development of probes that operate via specific chemical reactions, such as cross-linking probes. Although direct examples involving this compound are not prevalent in the provided search results, the synthesis of related compounds like 3-bromo-4-fluoro-benzoic acid for use as an intermediate in insecticide production highlights the broader utility of such halogenated benzoic acid derivatives in creating bioactive molecules. google.com

Derivatization Reagent for Analytical Chemistry and Biomolecule Tagging in Research

In analytical chemistry, derivatization is a crucial step to modify chemical compounds to make them suitable for analysis, for instance, by gas chromatography (GC) or high-performance liquid chromatography (HPLC). escholarship.org This process can enhance the volatility, stability, and detectability of analytes. escholarship.org

Benzoyl chloride and its derivatives are effective derivatizing agents, particularly for compounds containing primary and secondary amine or phenol (B47542) functional groups. nih.govchromatographyonline.com The reaction, known as the Schotten-Baumann reaction, results in the formation of stable amide or ester derivatives which often exhibit improved chromatographic properties and enhanced detection characteristics. chromatographyonline.com

Detailed Research Findings:

Studies on benzoyl chloride show that it is a preferred derivatization agent for the analysis of polar metabolites by liquid chromatography-tandem mass spectrometry (LC–MS/MS) due to its rapid reaction time under mild conditions. chromatographyonline.com The benzoyl group increases the hydrophobicity of polar analytes, leading to better retention in reversed-phase chromatography, and can enhance ionization efficiency for mass spectrometry. chromatographyonline.com For example, benzoyl chloride derivatization has been successfully used for the targeted metabolomics of neurochemicals in biological samples like rat dialysate, fly tissue homogenate, and human cerebrospinal fluid (CSF) and serum. nih.gov This method allows for the analysis of a wide range of neurologically relevant compounds, including amino acids, neurotransmitters, and their metabolites. nih.gov

Given these precedents, This compound is anticipated to function similarly as a derivatization reagent. The presence of the bromine atom provides a distinct isotopic signature that can aid in mass spectrometric identification, while the methyl group can subtly modify the chromatographic retention behavior compared to unsubstituted benzoyl chloride. The derivatization would involve the reaction of the acyl chloride with nucleophilic groups in biomolecules, such as the amino group of amino acids or the phenolic hydroxyl group of neurotransmitters.

Table 1: Potential Derivatization Reactions with this compound

| Analyte Functional Group | Product of Derivatization | Expected Benefit for Analysis |

|---|---|---|

| Primary/Secondary Amine (e.g., in amino acids, catecholamines) | N-substituted benzamide | Increased hydrophobicity, UV-activity, and mass spectrometric sensitivity. |

| Phenol (e.g., in tyrosine, serotonin) | Benzoyl ester | Improved chromatographic retention and introduction of a UV-active chromophore. |

Precursor for Ligands in Catalytic Research

The design and synthesis of ligands are fundamental to the advancement of transition metal catalysis. Ligands are organic molecules that coordinate to a central metal atom and play a critical role in modulating the catalyst's activity, selectivity, and stability.

Acyl chlorides are valuable starting materials for the synthesis of more complex molecules that can serve as ligands. The reactive acyl chloride group can be readily transformed into a variety of other functional groups, such as amides, esters, or ketones. Furthermore, the bromine atom on the aromatic ring of This compound serves as a versatile handle for further elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions.

Detailed Research Findings:

While no direct synthesis of a ligand from this compound was found, a closely related compound, methyl 3-bromo-4-methylbenzoate, has been utilized in the synthesis of precursors for ligands. escholarship.org For instance, it has been employed in Sonogashira coupling reactions to introduce terminal alkynes, which are valuable synthons for more complex molecular architectures. escholarship.org This suggests that this compound could be used in a similar fashion.

A hypothetical synthetic route to a novel phosphine (B1218219) ligand could involve an initial amidation of this compound, followed by a palladium-catalyzed phosphination at the bromo-position. The resulting molecule would be a P,N-bidentate ligand, a class of ligands that has found wide application in various catalytic processes. The electronic and steric properties of such a ligand could be fine-tuned by varying the substituent on the nitrogen atom. The development of new indolylphosphine ligands, for example, has been shown to enhance the efficiency of cross-coupling reactions. orgsyn.org

Table 2: Hypothetical Synthesis of a Bidentate Ligand from this compound

| Step | Synthetic Transformation | Intermediate/Product |

|---|---|---|

| 1 | Reaction with a primary amine (e.g., 2-aminophenol) | An N-(2-hydroxyphenyl)-3-bromo-4-methylbenzamide intermediate. |

The resulting ligand could then be complexed with various transition metals (e.g., palladium, copper, rhodium) and tested for its catalytic activity in a range of organic transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For derivatives of 3-Bromo-4-methylbenzoyl chloride, such as N-aryl-3-bromo-4-methylbenzamides, NMR provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers fundamental structural information. In a typical ¹H NMR spectrum of an N-aryl-3-bromo-4-methylbenzamide derivative, distinct signals would be observed for the aromatic protons on both the benzamide and the N-aryl rings, as well as for the methyl protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents (bromo and methyl groups) and the amide functionality. For instance, the methyl protons would likely appear as a singlet in the upfield region (around 2.4 ppm), while the aromatic protons would resonate in the downfield region (typically between 7.0 and 8.5 ppm).

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. Each unique carbon atom in the derivative gives a distinct signal. The carbonyl carbon of the amide group is particularly characteristic, appearing significantly downfield (around 165-170 ppm). The aromatic carbons exhibit signals in the range of 120-140 ppm, with their precise chemical shifts being sensitive to the positions of the bromo and methyl substituents.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing connectivity between atoms. A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for assigning the signals of the aromatic protons by tracing the connectivity around the rings. An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C resonances.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Hypothetical N-Phenyl-3-bromo-4-methylbenzamide.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~ 2.4 (s) | ~ 20 |

| Aromatic C-H | 7.0 - 8.5 (m) | 120 - 140 |

| Carbonyl (C=O) | - | 165 - 170 |

| C-Br | - | ~ 125 |

| C-CH₃ | - | ~ 140 |

s = singlet, m = multiplet

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule. For derivatives of this compound, techniques like Electrospray Ionization (ESI) are commonly employed to generate gas-phase ions.

The mass spectrum of a derivative will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which allows for the confirmation of its molecular formula. A key feature in the mass spectra of these compounds is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion and any fragment containing a bromine atom, separated by two mass units (m/z).

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. Common fragmentation patterns for N-aryl-3-bromo-4-methylbenzamides would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions. For example, cleavage of the C-N bond could generate a 3-bromo-4-methylbenzoyl cation and an aniline radical cation (or vice versa). The presence of the bromine atom would be evident in the isotopic pattern of the bromine-containing fragments.

Table 2: Expected Key Fragment Ions in the ESI-MS/MS of a Hypothetical N-Phenyl-3-bromo-4-methylbenzamide.

| Fragment Ion | Structure | Expected m/z |

| [M+H]⁺ | [C₁₄H₁₂BrNO+H]⁺ | 290/292 |

| [C₈H₆BrO]⁺ | 3-bromo-4-methylbenzoyl cation | 201/203 |

| [C₆H₅NH₂]⁺˙ | Aniline radical cation | 93 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a molecular fingerprint for identification.

In the FT-IR spectrum of a derivative of this compound, such as an N-aryl benzamide, several characteristic absorption bands would be expected. The N-H stretching vibration of the amide group typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong and sharp absorption usually found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1550 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the aromatic rings is a particularly prominent feature.

Table 3: Key FT-IR and Raman Vibrational Frequencies for a Hypothetical N-Phenyl-3-bromo-4-methylbenzamide.

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 | Weak |

| C=O (Amide I) | Stretching | 1630 - 1680 (Strong) | Moderate |

| N-H (Amide II) | Bending | ~ 1550 | Weak |

| Aromatic C=C | Stretching | 1400 - 1600 | Strong |

| C-Br | Stretching | 500 - 600 | Moderate |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

The crystal structure of a closely related compound, 4-Bromo-N-phenylbenzamide, reveals important structural features that can be extrapolated to derivatives of this compound. researchgate.net In the solid state, the molecule is not planar, with a significant dihedral angle between the two aromatic rings. researchgate.net The crystal packing is often stabilized by intermolecular hydrogen bonds, typically involving the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor, forming chains or more complex networks. researchgate.net These non-covalent interactions play a crucial role in determining the macroscopic properties of the crystalline material.

Table 4: Representative Crystallographic Data for 4-Bromo-N-phenylbenzamide. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3552 (2) |

| b (Å) | 7.6334 (2) |

| c (Å) | 13.9956 (5) |

| α (°) | 105.757 (3) |

| β (°) | 100.585 (3) |

| γ (°) | 90.086 (2) |

| Volume (ų) | 540.45 (3) |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of synthesized derivatives and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of derivatives of this compound, which are typically moderately polar to nonpolar compounds, reversed-phase HPLC is the method of choice.

In a reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The purity of a synthesized derivative can be assessed by the presence of a single major peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Table 5: Typical HPLC Parameters for the Analysis of N-Arylbenzamide Derivatives.

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV-Vis (typically at 254 nm) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure and reactivity of molecules. conicet.gov.ar By calculating the electron density, DFT methods can accurately predict molecular properties, offering a balance between computational cost and accuracy. For 3-Bromo-4-methylbenzoyl chloride, DFT calculations are instrumental in understanding its geometry, vibrational modes, and the distribution of electrons, which in turn dictates its chemical reactivity.

Molecular Geometry Optimization and Conformational Analysis

The geometry optimization of this compound would be performed using a DFT method, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to obtain accurate predictions of bond lengths and angles. researchgate.net The presence of the bromine atom and the methyl group on the benzene (B151609) ring will induce slight distortions in the ring geometry compared to unsubstituted benzoyl chloride. The bond lengths and angles around the benzoyl chloride moiety are of particular interest as they directly influence its reactivity.

Conformational analysis of the acyl chloride group's rotation relative to the benzene ring is also a key aspect. For benzoyl chloride itself, the planar conformation is the most stable. researchgate.net It is anticipated that this compound will also favor a planar or near-planar conformation to maximize electronic conjugation between the aromatic ring and the carbonyl group. The energy barrier for rotation around the C(ring)-C(carbonyl) bond can be calculated to understand the flexibility of the molecule.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value | Description |

| C-Br Bond Length | ~1.90 Å | The length of the covalent bond between the carbon atom of the benzene ring and the bromine atom. |

| C-CH₃ Bond Length | ~1.51 Å | The length of the covalent bond between the carbon atom of the benzene ring and the carbon atom of the methyl group. |

| C=O Bond Length | ~1.19 Å | The length of the double bond in the carbonyl group of the benzoyl chloride moiety. |

| C-Cl Bond Length | ~1.79 Å | The length of the covalent bond between the carbonyl carbon and the chlorine atom. |

| C-C(ring) Bond Lengths | ~1.39 - 1.41 Å | The average lengths of the carbon-carbon bonds within the benzene ring. |

| C-C-C(ring) Bond Angles | ~118° - 121° | The angles between adjacent carbon atoms in the benzene ring, showing slight deviation from the ideal 120° due to substitution. |

| C(ring)-C(carbonyl)-O Angle | ~121° | The bond angle involving the ring carbon, the carbonyl carbon, and the oxygen atom. |

| C(ring)-C(carbonyl)-Cl Angle | ~118° | The bond angle involving the ring carbon, the carbonyl carbon, and the chlorine atom. |

Note: These are predicted values based on typical DFT calculations for similar substituted benzoyl chlorides and may vary depending on the specific level of theory and basis set used.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations using DFT can predict these spectra with a high degree of accuracy, aiding in the interpretation of experimental data. A complete vibrational analysis of this compound would involve calculating the harmonic vibrational frequencies at the optimized geometry. researchgate.net

The calculated vibrational spectrum is expected to show characteristic peaks corresponding to specific functional groups within the molecule. For instance, the C=O stretching frequency of the acyl chloride group is a prominent feature and is typically found in the range of 1750-1800 cm⁻¹. rasayanjournal.co.in The precise position of this peak can be influenced by the electronic effects of the bromo and methyl substituents on the benzene ring. Other significant vibrational modes include the C-Cl stretch, C-Br stretch, C-H stretching and bending modes of the aromatic ring and the methyl group, and various ring deformation modes. rasayanjournal.co.inresearchgate.net Comparing the calculated frequencies with experimental spectra allows for a detailed assignment of the observed bands. researchgate.net

Table 2: Predicted Prominent Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3050 - 3150 | Stretching vibrations of the carbon-hydrogen bonds on the benzene ring. |

| C-H Stretch (Methyl) | 2900 - 3000 | Symmetric and asymmetric stretching vibrations of the carbon-hydrogen bonds in the methyl group. |

| C=O Stretch | 1750 - 1800 | The characteristic and strong stretching vibration of the carbonyl group in the acyl chloride. |

| C-C Stretch (Aromatic) | 1400 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-Cl Stretch | 800 - 900 | Stretching vibration of the carbon-chlorine bond in the acyl chloride group. |

| C-Br Stretch | 500 - 650 | Stretching vibration of the carbon-bromine bond on the benzene ring. |

Note: These are predicted frequency ranges and the exact values would be obtained from DFT calculations. Experimental values may differ slightly due to solvent effects and intermolecular interactions.

Frontier Molecular Orbital (FMO) and Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com For this compound, the analysis of its FMOs is crucial for predicting its behavior in reactions.

The LUMO is expected to be localized primarily on the carbonyl carbon of the acyl chloride group, making this site highly electrophilic and susceptible to nucleophilic attack. youtube.com This is a general feature of acyl chlorides and is the basis for their high reactivity in nucleophilic acyl substitution reactions. libretexts.org The HOMO, on the other hand, is likely to be distributed over the benzene ring, with significant contributions from the bromine and methyl substituents. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net The MEP map of this compound would illustrate regions of negative potential (electron-rich) and positive potential (electron-poor). The most negative potential is expected to be located around the carbonyl oxygen atom, indicating its propensity to act as a Lewis base or hydrogen bond acceptor. Conversely, a region of significant positive potential would be found around the carbonyl carbon, confirming its electrophilic nature and susceptibility to nucleophilic attack. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While DFT calculations provide valuable information about isolated molecules, molecular dynamics (MD) simulations offer a way to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and the influence of the solvent on molecular conformation and reactivity. researchgate.net

For this compound, MD simulations could be employed to study its solvation in various solvents. The simulations would reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and the accessibility of its reactive sites. For example, in polar solvents, the solvent molecules would be expected to interact strongly with the polar acyl chloride group, potentially influencing the reaction rates of nucleophilic substitution. mdpi.com Understanding these solvent effects is critical for predicting and controlling the outcomes of chemical reactions involving this compound.

Reaction Pathway Modeling and Transition State Analysis

A key application of computational chemistry is the elucidation of reaction mechanisms. For this compound, this involves modeling the pathways of its characteristic reactions, such as nucleophilic acyl substitution. pearson.com By calculating the potential energy surface for a given reaction, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate.

The reaction of this compound with a nucleophile, for example, is expected to proceed through a tetrahedral intermediate. wikipedia.org Computational modeling can provide the structure and energy of this intermediate and the transition states leading to and from it. This allows for the calculation of the activation energy, which is a key determinant of the reaction rate. uni.edu

Transition state analysis can also shed light on the stereochemistry and regioselectivity of reactions. By comparing the energies of different possible transition states, it is possible to predict which reaction pathway is more favorable. For instance, in reactions with complex nucleophiles, computational modeling can help to understand why one particular product is formed over others. Such studies on the reactivity of this compound would provide a detailed, atomistic understanding of its chemical behavior.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Transformations Involving 3-Bromo-4-methylbenzoyl Chloride

The reactivity of this compound is dominated by electrophilic substitution reactions, most notably Friedel-Crafts acylation. Traditionally, these reactions have relied on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which present challenges related to product purification and waste disposal. researchgate.netrsc.org Future research is keenly focused on the development of more sustainable and efficient catalytic systems.

The exploration of heterogeneous catalysts, such as iron oxide supported on zeolites, offers a promising green alternative. rsc.org These solid acid catalysts can be easily separated from the reaction mixture and recycled, significantly reducing waste and improving process economy. rsc.org Research into novel catalytic approaches, including the use of rare-earth metal Lewis acids and metal-free systems, is anticipated to yield milder and more selective transformations. researchgate.netacs.org For instance, the use of methanesulfonic anhydride (B1165640) as a promoter for Friedel-Crafts acylation presents a metal- and halogen-free methodology, minimizing metallic and halogenated waste streams. acs.org

| Catalyst Type | Potential Advantages for this compound Transformations | Key Research Focus |

| Heterogeneous Catalysts | Recyclability, reduced waste, simplified product purification. rsc.org | Development of robust and highly active solid acids. rsc.org |

| Rare-Earth Metal Catalysts | High efficiency, potential for novel reactivity. researchgate.net | Exploring a broader range of rare-earth metals and their complexes. researchgate.net |

| Metal-Free Catalysts | Avoidance of toxic metal waste, milder reaction conditions. acs.orgnih.gov | Design of highly active and selective organic catalysts. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms represents a paradigm shift in chemical manufacturing, moving away from traditional batch processes. acs.orgwuxiapptec.comnih.gov For a reactive intermediate like this compound, these technologies offer significant advantages in terms of safety, efficiency, and scalability. acs.orgwuxiapptec.com

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for managing the exothermic nature of reactions involving acyl chlorides. wuxiapptec.com The on-demand generation and immediate consumption of reactive intermediates in flow reactors minimize the risks associated with handling and storing hazardous materials. acs.orgnih.gov Automated synthesis platforms, which can perform numerous reactions in parallel with minimal human intervention, can accelerate the discovery of new derivatives of this compound and the optimization of reaction conditions. rsc.org The combination of flow chemistry with other enabling technologies like microwave irradiation and supported reagents is expected to lead to fully automated and highly efficient processes. acs.org

Exploration of Bio-orthogonal Reactions with this compound (strictly chemical derivatization)

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.govnih.gov While direct in-vivo applications are beyond the scope of this discussion, the principles of bio-orthogonal chemistry are inspiring new methods for the specific chemical derivatization of biomolecules in vitro. The high reactivity of the acyl chloride group in this compound makes it a candidate for such selective ligations.

Future research will likely explore the use of this compound to derivatize proteins, peptides, and other biomolecules containing nucleophilic functional groups like amines and thiols. nih.gov This could be particularly useful for creating bioconjugates for diagnostic and research applications. The development of reaction conditions that are compatible with biological molecules, such as aqueous environments and physiological pH, will be a key challenge. The bromo and methyl substituents on the aromatic ring can be further exploited to fine-tune the properties of the resulting bioconjugates or to introduce additional functionalities.

Advanced Materials Science Applications beyond Traditional Polymers

While benzoyl chlorides are precursors to polymers, the unique substitution pattern of this compound opens avenues for the creation of advanced materials with tailored properties. wikipedia.orgrsc.orgmdpi.com The presence of the bromine atom, in particular, can be leveraged to introduce specific functionalities.

One area of interest is the development of functional polymers where the bromo- and methyl-substituted benzoyl moiety is incorporated to influence properties such as thermal stability, flame retardancy, and optical characteristics. rsc.org Furthermore, the bromine atom can serve as a handle for post-polymerization modification, allowing for the grafting of other chemical groups to create materials with complex architectures and functionalities. There is also potential for the use of this compound in the synthesis of smaller, well-defined molecules for applications in organic electronics, such as in the creation of bipolar systems with both electron-donating and electron-withdrawing groups. smolecule.com

Application of Machine Learning and AI in Predicting Reactivity and Optimizing Synthesis of Related Compounds

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry, from predicting reaction outcomes to designing optimal synthetic routes. diva-portal.orgresearchgate.net For compounds like this compound, these computational tools offer the potential to significantly accelerate research and development.

ML models are being developed to predict the regioselectivity of electrophilic aromatic substitutions, a key reaction for this compound. researchgate.net Such models can help chemists to anticipate the products of a reaction with greater accuracy, saving time and resources in the laboratory. diva-portal.orgnih.gov AI can also be used to optimize reaction conditions by exploring a vast parameter space to identify the highest yielding and most selective protocols. researchgate.net As these technologies mature, they will become invaluable tools for designing novel synthetic pathways for complex molecules starting from this compound and for predicting the properties of the resulting compounds.

| Technology | Application to this compound | Potential Impact |

| Machine Learning | Predicting regioselectivity in Friedel-Crafts and other substitution reactions. researchgate.net | Reduced number of trial-and-error experiments, faster discovery of new derivatives. researchgate.net |

| Artificial Intelligence | Optimization of synthetic routes and reaction conditions. | More efficient and sustainable chemical processes. |

| Computational Chemistry | Modeling of reaction mechanisms and transition states. nih.gov | Deeper understanding of reactivity, enabling rational design of new reactions. nih.gov |

常见问题

Q. What safety precautions are essential when handling 3-bromo-4-methylbenzoyl chloride in laboratory settings?

- Methodological Answer: Due to its corrosive nature, strict safety protocols are required. Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact, as it causes severe burns (GHS05 hazard classification) . In case of exposure, rinse affected areas immediately with water for ≥15 minutes and seek medical attention . Store in a locked, cool (0–6°C), dry environment to minimize degradation and reactivity . For waste disposal, segregate hazardous residues and use certified chemical waste services to comply with REACH/OSHA regulations .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and (if applicable) spectra to verify substituent positions and purity.

- Mass Spectrometry : Compare fragmentation patterns with NIST reference data (e.g., molecular ion peak at m/z corresponding to CHBrClO) .

- FT-IR : Confirm carbonyl (C=O, ~1770 cm) and C-Br (~600 cm) stretches .

Cross-validate with elemental analysis for Cl/Br content.

Q. What are the key considerations for synthesizing this compound from precursor molecules?

- Methodological Answer: Start with 3-bromo-4-methylbenzoic acid. Use thionyl chloride (SOCl) or oxalyl chloride [(COCl)] under anhydrous conditions. Monitor reaction completion via TLC (hexane:EtOAc, 4:1). Purify via fractional distillation (bp ~150–160°C under reduced pressure) or recrystallization in dry dichloromethane. Ensure moisture-free environments to prevent hydrolysis to the carboxylic acid .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

- Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., FeCl, AlCl) to enhance acylation efficiency .

- Solvent Selection : Compare reactivity in aprotic solvents (e.g., DCM vs. THF). DCM minimizes side reactions due to low polarity.

- Temperature Control : Maintain 40–50°C for optimal SOCl reactivity; higher temperatures risk decomposition.

- Stoichiometry : Use a 1.2:1 molar ratio of SOCl to benzoic acid to ensure complete conversion. Monitor via NMR (disappearance of –COOH proton at δ ~12 ppm) .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., bromine vs. methyl group orientation) using SHELXL for refinement .

- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian/B3LYP/6-31G*).

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations between carbonyl carbon and aromatic protons confirm acyl chloride formation .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound derivatives?

- Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve heavy atoms (Br, Cl) via direct methods in SHELXT .

- Refinement : Apply SHELXL for anisotropic displacement parameters. Validate using R-factor convergence (<5%) and CheckCIF/PLATON for steric clashes .

- Packing Analysis : Identify halogen bonding (C–Br⋯O=C) or π-π interactions to explain stability .

Q. What methodologies analyze the reactivity of this compound in nucleophilic acyl substitutions?

- Methodological Answer:

- Kinetic Studies : Monitor reaction rates with amines/alcohols via in situ IR or NMR (if fluorinated nucleophiles).

- Computational Modeling : Calculate activation energies (ΔG‡) for SN2 vs. SN1 mechanisms using Gaussian. Polar solvents favor SN1 due to carbocation stabilization .

- Competition Experiments : Compare reactivity with competing acyl chlorides (e.g., 4-bromo vs. 3-bromo derivatives) to assess electronic effects .

Q. How can researchers design multi-step syntheses using this compound as a key intermediate?

- Methodological Answer:

- Peptide Coupling : React with amino acids (e.g., glycine methyl ester) using DCC/DMAP to form amides.

- Heterocycle Synthesis : Generate oxadiazoles via cyclization with hydrazides (e.g., 3-methylphenylhydrazine) under microwave-assisted conditions .

- Cross-Coupling : Utilize Suzuki-Miyaura (Pd(PPh), KCO) to attach aryl boronic acids to the bromine site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。